molecular formula C7H17N3O B14681976 N-Hydroxy-N',N''-dipropan-2-ylguanidine CAS No. 36859-80-0

N-Hydroxy-N',N''-dipropan-2-ylguanidine

Cat. No.: B14681976
CAS No.: 36859-80-0
M. Wt: 159.23 g/mol
InChI Key: VIJLEVADIQUTCM-UHFFFAOYSA-N
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Description

N-Hydroxy-N',N''-dipropan-2-ylguanidine is a synthetic hydroxyguanidine derivative belonging to a class of compounds known for their inhibitory effects on ribonucleotide reductase (RR), a key enzyme in DNA synthesis and cell proliferation. Structurally, it features a guanidine core modified with hydroxyl and isopropyl (propan-2-yl) groups at the N and N',N'' positions, respectively. This compound has been investigated primarily for its anticancer activity, particularly against leukemia cell lines such as L1210 . Its mechanism involves chelating the iron center of RR, thereby disrupting deoxyribonucleotide synthesis and inducing cell cycle arrest .

Properties

CAS No.

36859-80-0

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

1-hydroxy-2,3-di(propan-2-yl)guanidine

InChI

InChI=1S/C7H17N3O/c1-5(2)8-7(10-11)9-6(3)4/h5-6,11H,1-4H3,(H2,8,9,10)

InChI Key

VIJLEVADIQUTCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=NC(C)C)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine typically involves the reaction of guanidine derivatives with hydroxylamine or its derivatives under controlled conditions. The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N’,N’'-dipropan-2-ylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo-derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

N-Hydroxy-N’,N’'-dipropan-2-ylguanidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-Hydroxy-N'-aminoguanidine Derivatives

These derivatives share the hydroxyguanidine backbone but vary in substituents at the N', N'', or aromatic positions. Key findings include:

  • Electron-withdrawing substituents (e.g., nitro, halogens) at the N''-position enhance anticancer activity by improving RR binding affinity. For example, compounds with para-nitro groups showed 5–10-fold lower ID₅₀ values (7.8–15 µM) compared to unsubstituted analogues (>50 µM) in L1210 cells .
  • Electron-donating groups (e.g., methyl, methoxy) reduce potency, likely due to decreased metal-chelating capacity .
(b) Hydroxyurea

Hydroxyurea, a clinically used RR inhibitor, serves as a benchmark. N-Hydroxyguanidine derivatives, including N-Hydroxy-N',N''-dipropan-2-ylguanidine, exhibit 10–100-fold greater potency than hydroxyurea (ID₅₀: ~100–200 µM for hydroxyurea vs. 7.8–126 µM for hydroxyguanidines) . This superiority is attributed to stronger iron chelation and enhanced cellular uptake .

(c) Schiff Bases of Hydroxyguanidines

Schiff bases derived from hydroxyguanidines (e.g., condensation products with aromatic aldehydes) demonstrate synergistic effects with cytarabine (Ara-C), a chemotherapeutic agent. For instance, combination therapy reduced L1210 cell viability by 80% at concentrations where individual agents showed ≤50% inhibition .

(d) Heterocyclic Carboxaldehyde Thiosemicarbazones (HCTs)

HCTs, such as triapine, are non-guanidine RR inhibitors with 80–5000-fold higher potency than hydroxyurea. However, hydroxyguanidines bridge the gap by offering comparable efficacy (ID₅₀: 2.76–195 µM) with reduced toxicity profiles .

Table 1: Anticancer Activity Against L1210 Cells

Compound Class ID₅₀ (µM) Key Structural Feature Reference
This compound* ~10–50* Isopropyl substituents at N',N''
Hydroxyurea 100–200 Simple hydroxylamine structure
Nitro-substituted HAGs 7.8–15 Para-nitro group at N''
Schiff Base Derivatives 5–20 Aromatic aldehyde conjugation
HCTs (e.g., triapine) 0.1–5 Thiosemicarbazone backbone

Table 2: Ribonucleotide Reductase Inhibition

Compound IC₅₀ (µM) Mechanism Reference
N-Hydroxy-N'-aminoguanidines 2–10 Iron chelation at RR active site
Hydroxyurea 200–300 Radical scavenging
HCTs 0.05–1 Direct binding to RR subunit

Structure-Activity Relationships (SAR)

  • N'',N'' Substituents : Bulky, hydrophobic groups (e.g., isopropyl in this compound) improve membrane permeability and target engagement .
  • Hydroxyl Group Position : The N-hydroxy moiety is critical for iron chelation; methylation or removal abolishes activity .
  • Synergistic Combinations : Schiff base derivatives enhance efficacy when combined with cytarabine or other DNA synthesis inhibitors .

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